molecular formula C4H7N3OS B6285102 N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide CAS No. 2138805-38-4

N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide

Cat. No. B6285102
CAS RN: 2138805-38-4
M. Wt: 145.2
InChI Key:
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Description

N-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide, commonly referred to as "NCMSM", is an organosulfur compound that is used in a variety of scientific research applications. NCMSM is a stable, non-toxic compound that can be used as a reagent or catalyst in various laboratory experiments. NCMSM has a wide range of applications in organic synthesis, biochemistry, and pharmacology, making it a valuable tool for researchers.

Scientific Research Applications

NCMSM has a wide range of applications in scientific research. It can be used as a reagent or catalyst in a variety of organic synthesis reactions, such as the synthesis of heterocyclic compounds and polymers. NCMSM is also used in biochemistry and pharmacology, as it can be used to study the structure and function of proteins and other biological molecules. NCMSM is also used in the synthesis of pharmaceuticals and other biologically active compounds.

Mechanism of Action

NCMSM acts as a catalyst in a variety of organic synthesis reactions. The mechanism of action of NCMSM is not well understood, but it is believed to involve the formation of a sulfur-carbon bond between the sulfur atom of the NCMSM molecule and the carbon atom of the reactant molecule. This bond is then broken, allowing the reactant molecule to react with other molecules.
Biochemical and Physiological Effects
NCMSM is a non-toxic compound and has no known adverse effects on humans or animals. NCMSM does not interact with proteins or other biological molecules, and does not have any known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

NCMSM is a stable and non-toxic compound that can be used in a variety of laboratory experiments. It is easy to synthesize and can be stored for long periods of time. NCMSM is also relatively inexpensive and can be used in a variety of organic synthesis reactions. However, NCMSM is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

NCMSM has a wide range of applications in scientific research, and there are many potential future directions for its use. NCMSM could be used to study the structure and function of proteins and other biological molecules. It could also be used to synthesize pharmaceuticals and other biologically active compounds. NCMSM could also be used in the synthesis of polymers and other organic compounds. Finally, NCMSM could be used in the development of new catalysts for organic synthesis reactions.

Synthesis Methods

NCMSM can be synthesized using a variety of methods. The most common method is the reaction of N-cyano-N-dimethylformamide with an alkali metal sulfide in an aqueous solution. This reaction produces NCMSM with a yield of up to 95%. NCMSM can also be synthesized from N-cyano-N-dimethylformamide and an alkali metal sulfide in an organic solvent. This method produces NCMSM with a yield of up to 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 'N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide' can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "Dimethyl sulfoxide", "Sodium cyanide", "Methanimidamide", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Dissolve sulfur in dimethyl sulfoxide and add sodium cyanide to the mixture. Heat the reaction mixture at 80-100°C for 2-3 hours to obtain sodium sulfide and sodium thiocyanate.", "Step 2: Add methanimidamide to the reaction mixture obtained in step 1 and stir the mixture for 1-2 hours at room temperature. This will result in the formation of N-(thiocyanatomethylidene) methanimidamide.", "Step 3: Add hydrochloric acid to the reaction mixture obtained in step 2 and stir the mixture for 1-2 hours at room temperature. This will result in the formation of N-(cyanomethylidene) methanimidamide.", "Step 4: Add sodium hydroxide to the reaction mixture obtained in step 3 and stir the mixture for 1-2 hours at room temperature. This will result in the formation of N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide.", "Step 5: Purify the product obtained in step 4 by recrystallization from a mixture of acetone and ethanol." ] }

CAS RN

2138805-38-4

Molecular Formula

C4H7N3OS

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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